molecular formula C10H12BrNO2S B8716696 (5-Bromo-4-methylthiophen-2-yl)(morpholin-4-yl)methanone CAS No. 860344-44-1

(5-Bromo-4-methylthiophen-2-yl)(morpholin-4-yl)methanone

Cat. No.: B8716696
CAS No.: 860344-44-1
M. Wt: 290.18 g/mol
InChI Key: VXNHZTHGQHDSFN-UHFFFAOYSA-N
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Description

(5-Bromo-4-methylthiophen-2-yl)(morpholin-4-yl)methanone is a useful research compound. Its molecular formula is C10H12BrNO2S and its molecular weight is 290.18 g/mol. The purity is usually 95%.
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Properties

CAS No.

860344-44-1

Molecular Formula

C10H12BrNO2S

Molecular Weight

290.18 g/mol

IUPAC Name

(5-bromo-4-methylthiophen-2-yl)-morpholin-4-ylmethanone

InChI

InChI=1S/C10H12BrNO2S/c1-7-6-8(15-9(7)11)10(13)12-2-4-14-5-3-12/h6H,2-5H2,1H3

InChI Key

VXNHZTHGQHDSFN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=C1)C(=O)N2CCOCC2)Br

Origin of Product

United States

Synthesis routes and methods I

Procedure details

5-Bromo-4-methyl-thiophene-2-carboxylic acid methyl ester (8.51 mmol) was dissolved in EtOH (100 ml) and NaOH (42.5 mmol) added, as a 1M solution in water. Reaction was heated to 80° C. for 2 h, after which time all starting material had been consumed. Reaction was then concentrated in vacuo and the residue taken up in DCM and shaken with 1M HCl. The resulting biphasic mixture was then filtered and the filtrant washed with hexane and dried under vacuum. This gave 5-Bromo-4-methyl-thiophene-2-carboxylic acid as off white solid: m/z in MS AP−=219, 221 [M−H]−, 6.79 mmol, 80%. 5-Bromo-4-methyl-thiophene-2-carboxylic acid (6.79 mmol) was taken up in 30 ml DMF and morpholine (7.47 mmol), WSC.HCl (7.47 mmol) and HOBt (7.47 mmol) were added. Reaction was stirred at room temperature for 17 h and then diluted with EtOAc, washed with 1M HCl and brine, dried over Na2SO4 and concentrated in vacuo. Flash chromatography of the residue (silica, 33-50% EtOAc in hexane) gave (5-Bromo-4-methyl-thiophen-2-yl)-morpholin-4-yl-methanone as a pale golden oil: m/z in MS ES+=290, 292 [M+H]+, 4.67 mmol, 69%.
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100 mL
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42.5 mmol
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7.47 mmol
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7.47 mmol
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7.47 mmol
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Synthesis routes and methods II

Procedure details

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